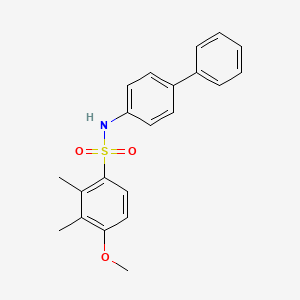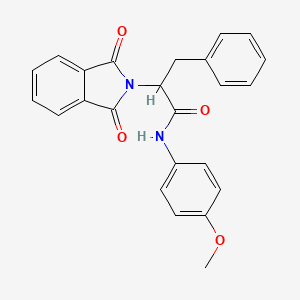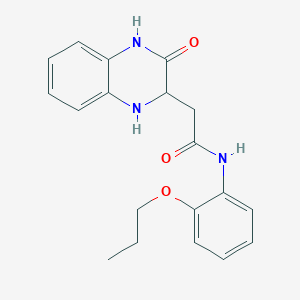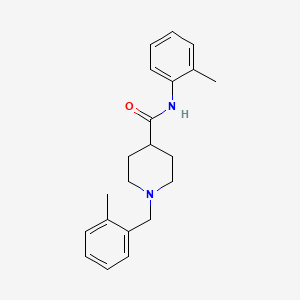![molecular formula C13H17ClN2O3 B4939683 N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide](/img/structure/B4939683.png)
N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide, also known as CEP-701, is a synthetic small molecule that has been studied for its potential therapeutic applications in various diseases.
作用機序
N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide inhibits the activity of FLT3 by binding to its ATP-binding site, thus preventing the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival. This compound also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases.
Biochemical and physiological effects:
This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and reduce the accumulation of amyloid-beta peptide in Alzheimer's disease. This compound has been found to have low toxicity and good pharmacokinetic properties in preclinical studies.
実験室実験の利点と制限
N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide has several advantages for lab experiments, including its low toxicity and good pharmacokinetic properties. However, its specificity for FLT3 may limit its use in certain types of cancer cells that do not overexpress FLT3. The synthesis of this compound is also complex and may require specialized equipment and expertise.
将来の方向性
There are several future directions for the study of N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide. One direction is to investigate its potential therapeutic applications in other diseases like leukemia, lymphoma, and multiple myeloma. Another direction is to develop more specific and potent FLT3 inhibitors that can overcome the limitations of this compound. Finally, the development of new synthetic methods for this compound may improve its accessibility and reduce its cost.
合成法
N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide can be synthesized by the reaction of 2-hydroxypropylamine with 4-chlorophenethylamine in the presence of a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with ethylenediamine to form this compound.
科学的研究の応用
N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide has been studied for its potential therapeutic applications in various diseases like cancer, neuroblastoma, and Alzheimer's disease. It has been shown to inhibit the activity of the receptor tyrosine kinase FLT3, which is overexpressed in many types of cancer cells. This compound has also been shown to induce apoptosis in neuroblastoma cells and reduce the accumulation of amyloid-beta peptide in Alzheimer's disease.
特性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-9(17)8-16-13(19)12(18)15-7-6-10-2-4-11(14)5-3-10/h2-5,9,17H,6-8H2,1H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYOPWZNJNVFTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCCC1=CC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-allyl-5-[(5-iodo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4939613.png)
![phenyl N-[(4-chlorophenyl)sulfonyl]-N-methylglycinate](/img/structure/B4939624.png)


![1-allyl-2-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B4939646.png)
![N-{2-[(1-naphthylmethyl)thio]-1,3-benzothiazol-6-yl}-2-(2-pyridinylthio)acetamide](/img/structure/B4939654.png)

![2-[5-(2,5-dichlorobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-phenylethanone hydrobromide](/img/structure/B4939670.png)
![4-[(3,4-dichlorophenyl)amino]-3-(4-methoxybenzyl)-4-oxobutanoic acid](/img/structure/B4939676.png)
![methyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4939677.png)
![diethyl [2-(4-chloro-2,6-dimethylphenoxy)ethyl]malonate](/img/structure/B4939689.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4939691.png)
![2-chloro-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B4939692.png)
